N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea
Overview
Description
Scientific Research Applications
Organocatalysis in Organic Chemistry
- Use in Organocatalysis : Thiourea derivatives, similar to the compound , are increasingly used as organocatalysts in organic chemistry. They activate substrates and stabilize developing charges in transition states through hydrogen bonding (Zhang, Bao, & Xing, 2014).
Catalytic Solvolysis
- Catalytic Solvolysis in Alcohol Solvents : N,N-bis(2-picolyl)ureas, a class related to the compound of interest, have shown evidence of undergoing Cu(II)-ion-catalyzed solvolysis in alcohol solvents. This process involves nucleophilic addition and assistance of the bis(2-picolyl)amine leaving group (Belzile, Neverov, & Brown, 2014).
Intramolecular Reactions in Antineoplastic Agents
- Antineoplastic Properties : Ureas like N-phenyl-N′-bis(2-chloroethyl)urea, a compound with structural similarities, have shown intramolecular reactions that could be significant in the development of antineoplastic agents (Pettit, Blonda, & Upham, 1965).
Gelation and Molecular Structure
- Gelation from Sterically Awkward Packing : Bis(urea)s, based on specific spacers like the 4,4′-methylenebis(2,6-diethylphenylene), show effective low molecular weight gelation properties. These structures have conformational isomorphs and demonstrate how the steric design of such compounds can influence their gelation behavior (Smith, Yufit, McCabe, & Steed, 2022).
Alkylations in Propellant Stabilizer Derivatives
- Preparation of Propellant Stabilizers : N-alkylations and O-alkylations of nitro-substituted 1,3-diphenylureas have been developed, contributing to the synthesis of important derivatives used in propellant stabilizers (Curtis, 1988).
Synthesis of N-Aryl-N'Pyridyl Ureas for Polymerization
- Synthesis for Polymerization : The synthesis of N-aryl-N′-pyridyl ureas demonstrates their application in bulk polymerization, with the derivative ureas acting as initiators (Makiuchi, Sudo, & Endo, 2015).
Translation Initiation Inhibition for Anti-Cancer Applications
- Inhibition in Cancer Treatment : Symmetrical N,N'-diarylureas have been identified as potent activators of eIF2α kinase, which inhibits cancer cell proliferation, suggesting potential anti-cancer applications (Denoyelle, Chen, Chen, Wang, Klosi, Halperin, Aktas, & Chorev, 2012).
Anticancer Activity in Urea Derivatives
- Anticancer Potential : 1-Aryl-3-(2-chloroethyl) ureas, related structurally, have been synthesized and evaluated for cytotoxicity against human adenocarcinoma cells, showing potential as anticancer agents (Gaudreault, Lacroix, Pagé, & Joly, 1988).
properties
IUPAC Name |
1-[2,6-di(propan-2-yl)phenyl]-3-[4-(4-nitrophenyl)sulfanylphenyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-16(2)22-6-5-7-23(17(3)4)24(22)27-25(29)26-18-8-12-20(13-9-18)32-21-14-10-19(11-15-21)28(30)31/h5-17H,1-4H3,(H2,26,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFITGBWVLQNCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433020 | |
Record name | N-[2,6-Di(propan-2-yl)phenyl]-N'-{4-[(4-nitrophenyl)sulfanyl]phenyl}urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea | |
CAS RN |
228544-65-8 | |
Record name | N-[2,6-Di(propan-2-yl)phenyl]-N'-{4-[(4-nitrophenyl)sulfanyl]phenyl}urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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